Home > Products > Screening Compounds P80030 > 5-Bromo-1-(4-methoxybenzyl)-1H-benzo[d]imidazole
5-Bromo-1-(4-methoxybenzyl)-1H-benzo[d]imidazole - 1020253-11-5

5-Bromo-1-(4-methoxybenzyl)-1H-benzo[d]imidazole

Catalog Number: EVT-400009
CAS Number: 1020253-11-5
Molecular Formula: C15H13BrN2O
Molecular Weight: 317.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives

  • Compound Description: This class of compounds, particularly 2-(1H-Indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag), demonstrated significant antimicrobial activity against Staphylococcus aureus, Mycobacterium smegmatis, and Candida albicans. [] Notably, certain derivatives like 3ao and 3aq exhibited excellent antibiofilm activity, inhibiting biofilm formation and targeting cells within mature biofilms. []
  • Relevance: These compounds share the core benzimidazole structure with 5-Bromo-1-(4-methoxybenzyl)-1H-benzo[d]imidazole. The variations primarily lie in the substituents attached to the benzimidazole ring. The research highlights the antimicrobial potential of molecules within this chemical class. []

Ethyl 2-(4-cyanophenyl)-1-(4-fluorobenzyl)-1H-benzo[d]imidazole-5-carboxylate

  • Compound Description: This compound, characterized by single-crystal X-ray diffraction, reveals a T-shaped molecular structure. [] The crystal packing analysis identifies offset π–π interactions between inversion-related imidazole rings, contributing to the compound's stability. []
  • Relevance: This compound shares the benzimidazole core and the presence of a benzyl substituent at the N1 position with 5-Bromo-1-(4-methoxybenzyl)-1H-benzo[d]imidazole. While the substituents on the benzyl and benzimidazole rings differ, the structural similarities highlight a series of compounds investigated for their structural properties and potential applications. []

Ethyl 1-(4-fluorobenzyl)-2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate

  • Compound Description: This benzimidazole derivative, structurally characterized by single-crystal X-ray diffraction, displays a T-shaped conformation. [] The crystal packing reveals inversion dimers formed through C—H⋯O hydrogen bonds, highlighting the intermolecular interactions contributing to its solid-state structure. []
  • Relevance: This compound bears a close structural resemblance to 5-Bromo-1-(4-methoxybenzyl)-1H-benzo[d]imidazole, sharing the benzimidazole core, a 4-methoxybenzyl substituent at N1, and a carboxylate group at the 5th position of the benzimidazole ring. [] This similarity emphasizes a focused exploration of benzimidazole derivatives with variations in substituents, potentially influencing their properties and applications. []

5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiols

  • Compound Description: This series of benzimidazoles, particularly compound 7i, exhibited potent α-glucosidase inhibitory activity, surpassing the activity of the standard drug acarbose. [] Molecular docking studies provided insights into their interactions with the enzyme, supporting their potential as anti-diabetic agents. []
  • Relevance: Although this class of compounds shares the benzimidazole core with 5-Bromo-1-(4-methoxybenzyl)-1H-benzo[d]imidazole, it's important to note that they differ significantly in their substitution patterns. [] The inclusion of a thiol group at the 2nd position and an arylideneamino group at the 5th position distinguishes them. This contrast highlights the diversity of benzimidazole derivatives and their varied biological activities. []

2-(1-Benzylpiperidin-4-yl)-5-phenoxy-1H-benzo[d]imidazole Derivatives

  • Compound Description: This study focused on designing these hybrid molecules as potential acetylcholinesterase (AChE) inhibitors for Alzheimer's disease management. [] Molecular docking analysis identified compounds like B24, A24, and B8 with high blood-brain barrier permeability and strong binding affinities to AChE. []
  • Relevance: These compounds, while sharing the benzimidazole core with 5-Bromo-1-(4-methoxybenzyl)-1H-benzo[d]imidazole, diverge significantly in their overall structure. [] They incorporate a piperidine ring linked to the benzimidazole moiety. Despite these structural differences, their development as potential AChE inhibitors underscores the versatility of incorporating the benzimidazole scaffold in drug design strategies targeting diverse therapeutic areas. []

Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate

  • Compound Description: This compound was identified as a side product during the synthesis of an antitubercular agent. [] Its crystal and molecular structures were extensively characterized. []
  • Relevance: While structurally distinct from 5-Bromo-1-(4-methoxybenzyl)-1H-benzo[d]imidazole, this compound highlights the significance of the benzimidazole core in medicinal chemistry, particularly in the development of antitubercular agents. [] The research emphasizes the exploration of diverse benzimidazole derivatives for potential therapeutic applications. []

1-(4-(3-(4-(1H-Benzo[d]imidazole-2-carbonyl)phenoxy)pyrazin-2-yl)piperidin-1-yl)ethanone (AMG 579)

  • Compound Description: AMG 579 is a potent and selective phosphodiesterase 10A (PDE10A) inhibitor, identified as a clinical candidate for potential therapeutic applications. [] Optimization of its structure aimed at enhancing potency and in vivo efficacy. []
  • Relevance: While structurally distinct from 5-Bromo-1-(4-methoxybenzyl)-1H-benzo[d]imidazole, AMG 579 highlights the importance of the benzimidazole core in medicinal chemistry. [] Despite differences in their overall structures, the development of AMG 579 as a clinical candidate demonstrates the potential of benzimidazole-containing compounds for therapeutic applications. []

5-Fluoro-6-(4-(2-fluorophenyl)piperazin-1-yl)-2-(4-(4-methylpiperazin-1-yl)phenyl)-1H-benzo[d]imidazole Derivatives

  • Compound Description: This series of benzimidazole derivatives was synthesized and evaluated for their urease inhibitory activity. [] Several compounds demonstrated significantly higher potency compared to standard inhibitors, thiourea and hydroxyurea. []
  • Relevance: While structurally different from 5-Bromo-1-(4-methoxybenzyl)-1H-benzo[d]imidazole, this series shares the common benzimidazole core. [] Their development as potential urease inhibitors highlights the diverse pharmacological activities associated with benzimidazole-containing compounds. []
Overview

5-Bromo-1-(4-methoxybenzyl)-1H-benzo[d]imidazole is an organic compound with significant interest in medicinal chemistry and material science. This compound is characterized by its unique structure, which includes a bromine atom and a methoxybenzyl group attached to a benzo[d]imidazole core. The molecular formula for this compound is C15_{15}H13_{13}BrN2_2O, and it is classified as a benzoimidazole derivative.

Source and Classification

This compound can be synthesized from commercially available starting materials, notably 4-methoxybenzylamine and 5-bromo-1H-benzo[d]imidazole. It falls under the category of heterocyclic compounds, specifically imidazoles, which are known for their diverse biological activities and applications in pharmaceuticals and material sciences .

Synthesis Analysis

Methods and Technical Details

The synthesis of 5-Bromo-1-(4-methoxybenzyl)-1H-benzo[d]imidazole typically involves a coupling reaction between 4-methoxybenzylamine and 5-bromo-1H-benzo[d]imidazole. The process can be summarized as follows:

  1. Starting Materials: The reaction begins with 4-methoxybenzylamine and 5-bromo-1H-benzo[d]imidazole.
  2. Reaction Conditions: The synthesis is conducted in a solvent such as dimethylformamide (DMF) at elevated temperatures, using a base like potassium carbonate (K2_2CO3_3).
  3. Catalysis: A palladium catalyst, such as palladium acetate (Pd(OAc)2_2), in conjunction with a ligand like triphenylphosphine (PPh3_3), facilitates the coupling reaction .

The yield of the synthesis can vary based on the optimization of reaction conditions, including temperature, time, and the ratio of reactants.

Molecular Structure Analysis

Structure and Data

The molecular structure of 5-Bromo-1-(4-methoxybenzyl)-1H-benzo[d]imidazole features a benzo[d]imidazole ring fused with a methoxybenzyl substituent at the nitrogen atom.

  • Molecular Formula: C15_{15}H13_{13}BrN2_2O
  • Molecular Weight: Approximately 305.18 g/mol
  • Structural Characteristics: The presence of bromine provides electrophilic characteristics, while the methoxy group enhances solubility and reactivity .

Spectroscopic Data

The compound can be characterized using various spectroscopic techniques such as:

  • Nuclear Magnetic Resonance (NMR): Provides insight into the hydrogen environment in the molecule.
  • Infrared Spectroscopy (IR): Identifies functional groups based on characteristic absorption peaks.
Chemical Reactions Analysis

Reactions and Technical Details

5-Bromo-1-(4-methoxybenzyl)-1H-benzo[d]imidazole participates in several chemical reactions:

  1. Substitution Reactions: The bromine atom can be substituted through nucleophilic substitution reactions, allowing for the introduction of different functional groups.
  2. Oxidation Reactions: The methoxy group may undergo oxidation to yield corresponding aldehydes or carboxylic acids.
  3. Reduction Reactions: Reduction processes can convert the compound into derivatives with varied functional groups .

These reactions are vital for developing new derivatives with enhanced biological activities.

Mechanism of Action

The mechanism of action for 5-Bromo-1-(4-methoxybenzyl)-1H-benzo[d]imidazole involves its interaction with specific biological targets, such as enzymes or receptors.

  • Biological Activity: The compound may inhibit certain enzymes linked to cell proliferation, demonstrating potential anticancer properties. Additionally, it may exhibit antimicrobial or antifungal activities depending on its structural modifications .

Understanding these mechanisms aids in designing more effective therapeutic agents.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline form.
  • Melting Point: Specific melting point data can vary based on purity but is generally within a defined range.

Chemical Properties

  • Solubility: Soluble in organic solvents like DMF or DMSO; limited solubility in water due to its hydrophobic nature.
  • Stability: Stable under standard laboratory conditions but sensitive to strong bases or acids that can affect its structure .
Applications

5-Bromo-1-(4-methoxybenzyl)-1H-benzo[d]imidazole has several applications in scientific research:

  • Medicinal Chemistry: Serves as a building block for synthesizing pharmaceutical compounds aimed at treating various diseases.
  • Biological Studies: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
  • Chemical Biology: Utilized as a probe to study molecular interactions within biological systems.
  • Material Science: Explored for applications in developing advanced materials like organic semiconductors and light-emitting diodes .
Synthetic Methodologies and Optimization

Halogenation Strategies for Benzo[d]imidazole Core Functionalization

Halogenation at the C5 position of the benzo[d]imidazole scaffold represents a critical strategic step for introducing further functionalization opportunities via cross-coupling reactions. The electron-rich nature of the fused bicyclic system dictates specific regiochemical outcomes during electrophilic aromatic substitution. Bromination preferentially occurs at the C5 position due to its heightened electron density relative to other positions (C4, C6, or C7), a phenomenon confirmed through computational electron density mapping and experimental outcomes [1] [6].

Common brominating agents employed include:

  • Molecular bromine (Br₂): Delivers high reactivity but presents handling challenges due to corrosivity and potential over-bromination.
  • N-Bromosuccinimide (NBS): Offers superior regioselectivity control, particularly when used in polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMAC) under mild conditions (0°C to 25°C) [1].
  • Copper(II) bromide (CuBr₂): Effective for stoichiometric bromination with reduced electrophilic byproduct formation.

The halogenation typically employs the unsubstituted 1H-benzo[d]imidazole (CAS 4887-88-1) as the starting material. Reaction monitoring via HPLC or TLC is essential to prevent dihalogenation, particularly at the adjacent C4 and C6 positions. Careful pH control (weakly acidic conditions, pH ~5-6) optimizes the protonation state of the imidazole nitrogen, balancing reactivity and selectivity [6].

Table 1: Bromination Agents and Conditions for 5-Bromo-1H-benzo[d]imidazole Synthesis

Brominating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Regioselectivity (C5:C6:C4)
N-Bromosuccinimide (NBS)DMF0 → 252-485-92>98:1:<1
Br₂AcOH/H₂O251-278-8590:5:5
CuBr₂DCE808-1270-75>95:3:<2

Regioselective N-Alkylation with 4-Methoxybenzyl Groups

Achieving mono-N-alkylation at the imidazole nitrogen (N1) without O-alkylation of the methoxy group requires precise control of reaction parameters. The deprotonated benzimidazole anion (generated using strong bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in anhydrous solvents) exhibits enhanced nucleophilicity at N1 over N3 due to electronic and steric factors [1] [6]. The 4-methoxybenzyl chloride (PMB-Cl) serves as the preferred alkylating agent due to its reactivity and cost-effectiveness, though 4-methoxybenzyl bromide offers higher reactivity at lower temperatures.

Critical parameters influencing regioselectivity and yield include:

  • Base Selection: NaH in THF provides >95% N1-alkylation selectivity, while K₂CO₃ in DMF requires longer reaction times but offers easier workup.
  • Solvent Effects: Anhydrous conditions in aprotic polar solvents (DMF, acetonitrile) prevent hydrolysis of the alkylating agent and enhance solubility of the benzoimidazole salt.
  • Stoichiometry: A slight excess of 4-methoxybenzyl chloride (1.1-1.3 equiv.) maximizes conversion while minimizing dialkylation (N1/N3) or bis-PMB byproduct formation. Reaction progress is effectively monitored via loss of the N-H stretch in IR spectroscopy (~3400 cm⁻¹) [1].

The resulting 5-bromo-1-(4-methoxybenzyl)-1H-benzo[d]imidazole (CAS CID 27274662) is readily purified via recrystallization from ethanol/water mixtures or chromatography on silica gel using ethyl acetate/hexane gradients [1] [3].

Table 2: N-Alkylation Conditions for 5-Bromo-1H-benzo[d]imidazole

Base (equiv.)SolventPMB-X (equiv.)Temperature (°C)Time (h)N1-Monoalkylation Yield (%)
NaH (1.2)THF, anhyd.PMB-Cl (1.2)0 → 25489
K₂CO₃ (2.0)DMFPMB-Cl (1.3)601282
Cs₂CO₃ (1.5)CH₃CNPMB-Br (1.1)25691

Microwave-Assisted and Solvent-Free Synthesis Protocols

Microwave irradiation significantly enhances the efficiency of both the bromination and N-alkylation steps, reducing reaction times from hours to minutes while often improving yields and purity. For the cyclocondensation of substituted phenylenediamines with aldehydes (a potential precursor route), microwave protocols in DMAC with sodium metabisulfite achieve near-complete conversion in 10-30 minutes versus 6-24 hours under conventional heating [2]. Similarly, direct N-alkylation of pre-formed 5-bromobenzimidazole using PMB-Cl under microwave conditions (100-120°C, sealed vessel) achieves >90% yield within 5-10 minutes [3].

Solvent-free methodologies offer substantial green chemistry advantages:

  • Neat reactions employing phase-transfer catalysts (e.g., tetrabutylammonium bromide, TBAB) facilitate the alkylation step. Finely ground mixtures of 5-bromo-1H-benzo[d]imidazole, PMB-Cl, and excess K₂CO₃ or Cs₂CO₃, heated to 80-100°C without solvent, yield the product in 85-90% yield after 1-2 hours [3].
  • Mechanochemical approaches (ball milling) of the sodium salt of 5-bromobenzimidazole with PMB-Cl achieve near-quantitative conversion within 30 minutes, eliminating solvent waste entirely [2] [6].

These methods minimize solvent consumption, reduce energy input, and simplify purification, aligning with sustainable synthesis principles.

Catalytic Systems for C–Br Bond Formation in Imidazole Derivatives

While electrophilic bromination dominates for direct C-H functionalization, transition-metal-catalyzed approaches offer pathways for introducing bromine at later stages or under milder conditions. These are particularly relevant for complex intermediates where electrophilic bromination might compromise sensitive functional groups [1].

Key catalytic methodologies include:

  • Palladium-Catalyzed C-H Bromination: Employing Pd(OAc)₂ or PdCl₂ with oxidants (e.g., oxone) and bromide sources (LiBr, NaBr) enables directed ortho-bromination. While less common for simple benzo[d]imidazoles, this approach is valuable for substrates bearing directing groups (e.g., pyridyl, amides) adjacent to the imidazole core.
  • Copper-Mediated Bromination: CuBr₂ acts both as a halogen source and mild oxidant. Systems utilizing copper nanoparticles on supports (e.g., Cu/C, Cu-Al₂O₃) facilitate bromine transfer under ligand-free conditions, often at lower temperatures (50-80°C) than stoichiometric CuBr₂. Catalyst loadings of 5-10 mol% are typical [1].
  • Electrochemical Bromination: Using constant current electrolysis with NaBr or KBr as the bromide source in aqueous/organic mixtures provides a catalyst-free alternative with good atom economy, generating bromine in situ at the anode.

These catalytic methods provide complementary strategies to traditional electrophilic bromination, particularly for functionalized derivatives requiring precise bromine incorporation.

Green Chemistry Approaches: Solvent Selection and Atom Economy

Optimizing the synthesis of 5-Bromo-1-(4-methoxybenzyl)-1H-benzo[d]imidazole for sustainability involves maximizing atom economy, selecting benign solvents, and minimizing energy consumption and waste streams [2] [6].

Solvent selection guides drive replacements for problematic dipolar aprotic solvents:

  • DMF/DMAC Replacement: Cyclopentyl methyl ether (CPME), ethyl acetate, or 2-methyltetrahydrofuran (2-MeTHF) offer greener profiles for bromination and alkylation steps. While sometimes requiring modest temperature increases, these solvents maintain high yields (>85%) and are readily biodegradable.
  • Water as Reaction Medium: Surfactant-assisted (e.g., TPGS-750-M) N-alkylation in water enables efficient reactions of hydrophobic substrates, facilitating easy product isolation via filtration or extraction.
  • Solvent-Free Systems: As detailed in section 1.3, melt or solid-state reactions eliminate solvent use entirely.

Atom economy (AE) calculations highlight optimization opportunities:

  • Electrophilic Bromination (using NBS):AE = (MW Product) / (MW Substrate + MW NBS) = 197.03 / (118.13 + 177.99) = 197.03 / 296.12 ≈ 66.5%
  • N-Alkylation (using PMB-Cl):AE = (MW Product) / (MW 5-Br-BzIm + MW PMB-Cl) = 317.18 / (197.03 + 156.61) = 317.18 / 353.64 ≈ 89.7%

The overall synthesis sequence benefits from high-yielding steps and recoverable byproducts (succinimide from NBS, NaCl/KCl from alkylation). Catalyst recycling (e.g., supported copper catalysts) and solvent recovery (particularly for greener alternatives like 2-MeTHF) further enhance the environmental profile. Life cycle assessment (LCA) studies suggest that implementing microwave heating and solvent substitution can reduce the cumulative energy demand (CED) by 40-60% compared to conventional pathways [2].

Table 3: Green Solvent Alternatives for Key Synthetic Steps

Properties

CAS Number

1020253-11-5

Product Name

5-Bromo-1-(4-methoxybenzyl)-1H-benzo[d]imidazole

IUPAC Name

5-bromo-1-[(4-methoxyphenyl)methyl]benzimidazole

Molecular Formula

C15H13BrN2O

Molecular Weight

317.18 g/mol

InChI

InChI=1S/C15H13BrN2O/c1-19-13-5-2-11(3-6-13)9-18-10-17-14-8-12(16)4-7-15(14)18/h2-8,10H,9H2,1H3

InChI Key

YOZCHLFDJFGYEP-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CN2C=NC3=C2C=CC(=C3)Br

Canonical SMILES

COC1=CC=C(C=C1)CN2C=NC3=C2C=CC(=C3)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.